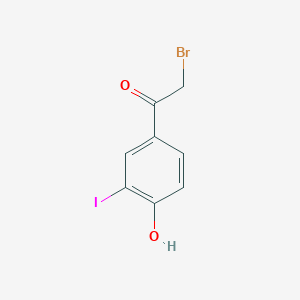
2-Bromo-1-(4-hydroxy-3-iodophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4’-hydroxy-3’-iodoacetophenone is an organic compound with the molecular formula C8H6BrIO2 It is a derivative of acetophenone, characterized by the presence of bromine, iodine, and hydroxyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4’-hydroxy-3’-iodoacetophenone typically involves the bromination and iodination of acetophenone derivatives. One common method is the selective bromination of 3-hydroxy-4-iodoacetophenone using dioxane dibromide in a dioxane-ethyl ether mixture at room temperature . The reaction conditions, such as temperature and reaction time, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient brominating and iodinating agents, along with optimized reaction conditions, ensures the scalability and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4’-hydroxy-3’-iodoacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group, and the compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium bromide (KBr) in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different carbonyl or hydroxyl compounds.
Applications De Recherche Scientifique
2-Bromo-4’-hydroxy-3’-iodoacetophenone has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-Bromo-4’-hydroxy-3’-iodoacetophenone involves its interaction with molecular targets and pathways in biological systems. The presence of bromine and iodine atoms can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors. The hydroxyl group may also play a role in hydrogen bonding and other interactions that influence the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-3’-hydroxyacetophenone: Similar structure but lacks the iodine atom.
2-Bromo-4’-methoxyacetophenone: Contains a methoxy group instead of a hydroxyl group.
2-Bromo-4’-nitroacetophenone: Contains a nitro group instead of a hydroxyl group.
Uniqueness
2-Bromo-4’-hydroxy-3’-iodoacetophenone is unique due to the combination of bromine, iodine, and hydroxyl functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C8H6BrIO2 |
|---|---|
Poids moléculaire |
340.94 g/mol |
Nom IUPAC |
2-bromo-1-(4-hydroxy-3-iodophenyl)ethanone |
InChI |
InChI=1S/C8H6BrIO2/c9-4-8(12)5-1-2-7(11)6(10)3-5/h1-3,11H,4H2 |
Clé InChI |
UPJAOTWRITUOKF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)CBr)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


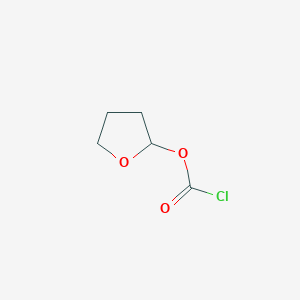
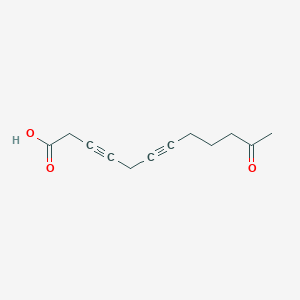
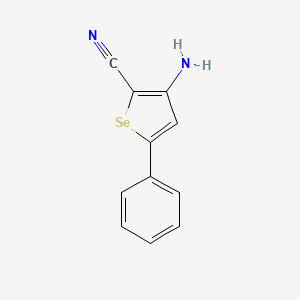
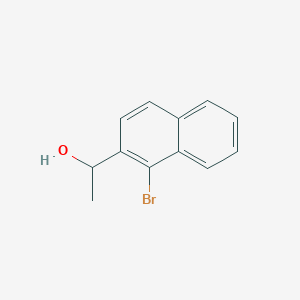
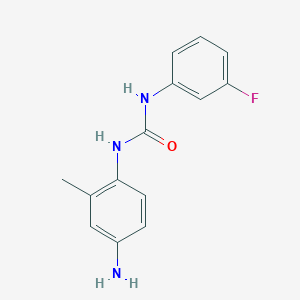
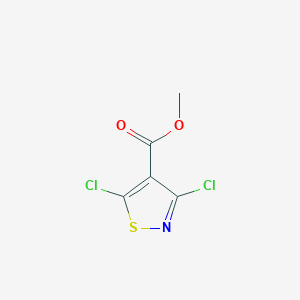
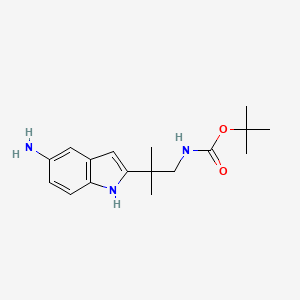
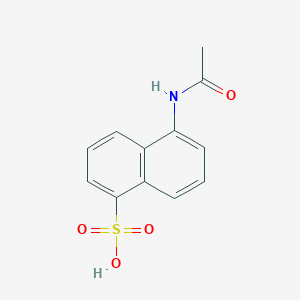
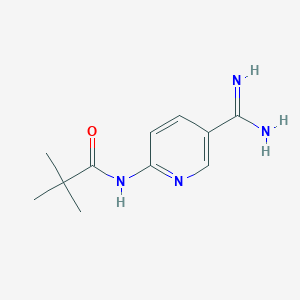
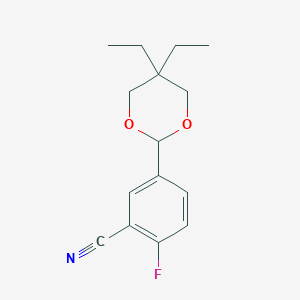
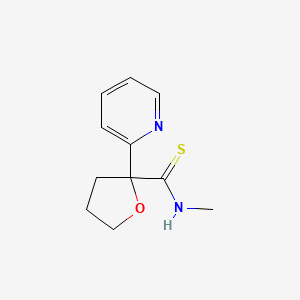
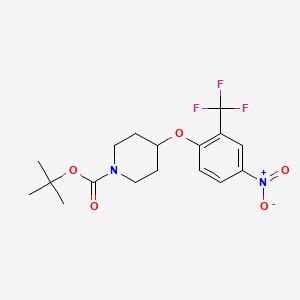
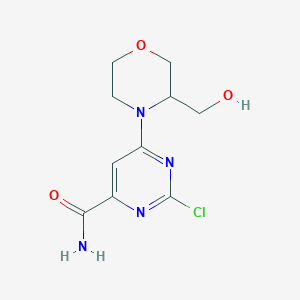
![3,8-Dibromo-6H-benzo[c]chromen-6-one](/img/structure/B8341479.png)
